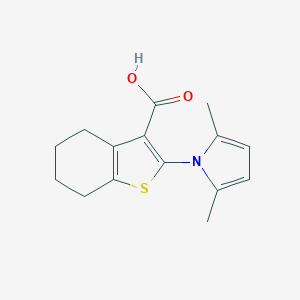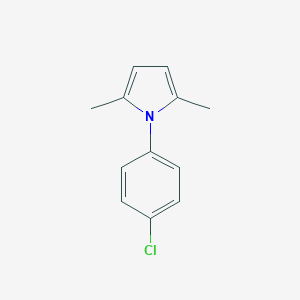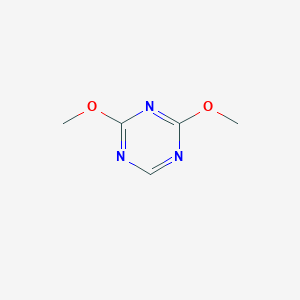
2,4-Dimethoxy-1,3,5-triazine
描述
2,4-Dimethoxy-1,3,5-triazine is a heterocyclic organic compound that belongs to the triazine family. It is characterized by a triazine ring substituted with two methoxy groups at the 2 and 4 positions. This compound is known for its high reactivity and stability, making it a valuable reagent in various chemical processes, particularly in peptide coupling and other organic synthesis applications .
准备方法
Synthetic Routes and Reaction Conditions: 2,4-Dimethoxy-1,3,5-triazine can be synthesized through several methods. One common approach involves the reaction of cyanuric chloride with methanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atoms are replaced by methoxy groups. Another method involves the use of 2-chloro-4,6-dimethoxy-1,3,5-triazine as an intermediate, which can be further reacted with various nucleophiles to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common practices to achieve efficient production .
化学反应分析
Types of Reactions: 2,4-Dimethoxy-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where the methoxy groups can be replaced by other nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used.
Oxidation and Reduction: Specific oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine yields an amide, while reacting with an alcohol produces an ester .
科学研究应用
2,4-Dimethoxy-1,3,5-triazine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2,4-dimethoxy-1,3,5-triazine involves the activation of carboxylic acids, forming reactive intermediates that facilitate nucleophilic attack by amines, alcohols, or other nucleophiles. This process is crucial in peptide coupling reactions, where the compound acts as a coupling agent to form peptide bonds . The molecular targets and pathways involved include the formation of active esters and subsequent nucleophilic substitution reactions .
相似化合物的比较
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Used as an intermediate in the synthesis of 2,4-dimethoxy-1,3,5-triazine.
2,4,6-Trimethoxy-1,3,5-triazine: Another triazine derivative with similar reactivity but different substitution patterns.
2,4-Dichloro-6-methoxy-1,3,5-triazine: Used in similar applications but with different reactivity due to the presence of chlorine atoms.
Uniqueness: this compound is unique due to its high reactivity and stability, making it an excellent reagent for peptide coupling and other organic synthesis applications. Its ability to form reactive intermediates and facilitate nucleophilic substitution reactions sets it apart from other triazine derivatives .
属性
IUPAC Name |
2,4-dimethoxy-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-9-4-6-3-7-5(8-4)10-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRBAVAYPRSMRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=N1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00288124 | |
| Record name | 2,4-dimethoxy-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00288124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1898-72-2 | |
| Record name | 1898-72-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54277 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-dimethoxy-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00288124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dimethoxy-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is known about the structure of 2,4-Dimethoxy-1,3,5-triazine and its derivatives?
A: Research reveals that this compound derivatives exhibit varied conformations. For instance, in 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)morpholine, the molecule adopts a butterfly conformation with respect to the two methoxy groups []. In contrast, in 3-(4,6-dimethoxy-1,3,5-triazin-2-yloxy)-2-methylphenol, the molecule assumes a propeller conformation with respect to the methoxy groups []. Interestingly, 4-(4,6-Dimethoxy-1,3,5-triazin-2-yloxy)phenyl phenyl ketone crystallizes with two independent molecules in the asymmetric unit, each adopting a distinct conformation []. This conformational flexibility may have implications for the compound's interactions and potential applications.
Q2: What computational studies have been conducted on this compound, and what insights have they provided?
A: Density Functional Theory (DFT) calculations using the 6-311++G(d,p) basis set were employed to study this compound (DMT) []. These calculations helped predict the most stable molecular structure, calculate structural parameters and vibrational wavenumbers, and simulate spectroscopic data, including FT-IR, FT-Raman, and UV-Vis spectra []. Further analysis of frontier molecular orbitals and molecular electrostatic potential surfaces suggested the bio-active nature of the molecule []. Additionally, molecular docking studies indicated that DMT could potentially inhibit protein kinase CK2, a key protein implicated in breast cancer development [].
Q3: Has this compound been used in any synthetic applications?
A: Yes, this compound derivatives have found use in organic synthesis. Specifically, they have been employed as key intermediates in nickel-catalyzed Suzuki-Miyaura coupling reactions []. Aryl groups can be selectively coupled to heteroaryl ethers by first converting the ether to the corresponding aryl this compound-6-yl ether []. This approach offers a valuable tool for constructing complex molecules with potential applications in various fields.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


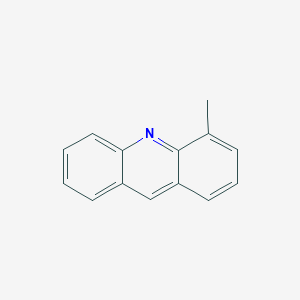
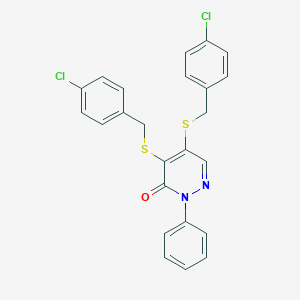
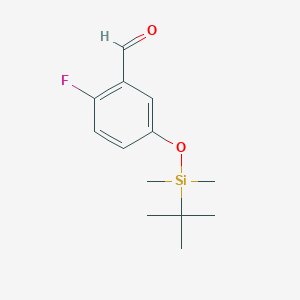
![1-Benzyl-2-[(2-fluorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B185728.png)
![3-Benzyl-2-pentylsulfanyl-5,6-dihydroimidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B185729.png)
![Tetrazolo[1,5-b]pyridazin-7-amine](/img/structure/B185730.png)
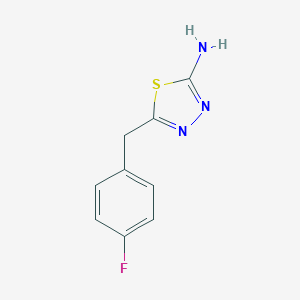
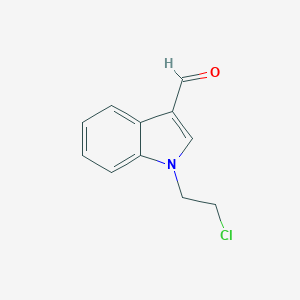
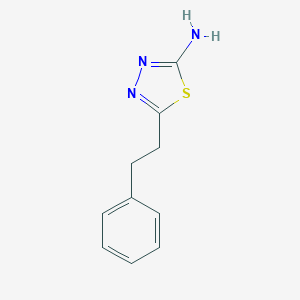

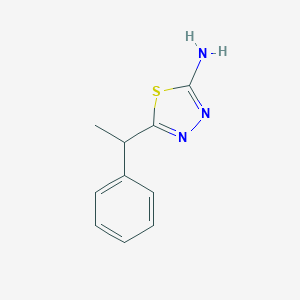
![N-(2-methylphenyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B185740.png)
